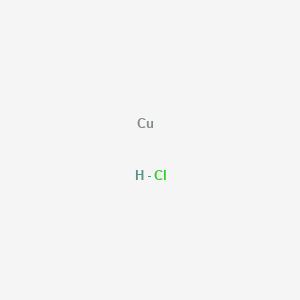![molecular formula C10H15N4O9P B12332880 [(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、分子式がC10H14N5O7Pである化学化合物です。これはヌクレオチド、特にアデノシンのモノリン酸エステルであり、さまざまな生物学的プロセスにおいて重要な役割を果たしています。
準備方法
合成経路と反応条件
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸の合成は、通常、アデノシンのリン酸化を含みます。これは、次のようないくつかの方法によって達成できます。
オキシ塩化リン(POCl3)によるリン酸化: アデノシンは、ピリジンなどの塩基の存在下でPOCl3と反応してリン酸エステルを形成します。
リン酸によるリン酸化: アデノシンは、酸性条件下でリン酸と処理されて目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造は、しばしば、高収率と高純度を確保するために最適化された条件を使用した大規模なリン酸化反応を含みます。プロセスには次のようなものがあります。
連続フロー反応器: これらの反応器は、反応条件の正確な制御と効率的な熱伝達を可能にし、収率の向上につながります。
精製技術: 結晶化、クロマトグラフィー、再結晶化などの方法が、最終製品の精製に使用されます。
化学反応の分析
反応の種類
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、アデノシン二リン酸(ADP)およびアデノシン三リン酸(ATP)を形成するために酸化される可能性があります。
加水分解: アデノシンとリン酸に加水分解される可能性があります。
置換: リン酸基は、特定の条件下で他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化剤: 酸化反応には、過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)など。
酸性または塩基性条件: 加水分解反応には、塩酸(HCl)などの酸または水酸化ナトリウム(NaOH)などの塩基が使用されます。
求核剤: 置換反応には、アミンまたはアルコールなどの求核剤を使用できます。
生成される主な生成物
- アデノシン二リン酸(ADP)
- アデノシン三リン酸(ATP)
- アデノシン
- リン酸
科学研究への応用
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、次のような科学研究に多くの応用があります。
- 生化学 :酵素反応の基質として、およびヌクレオチド分析の標準として使用されます。
- 分子生物学 :この化合物は、DNAおよびRNA合成を含む研究に不可欠であり、核酸の構成要素です。
- 医学 :抗ウイルス薬の開発において、および特定の疾患の診断マーカーとして使用されます。
- 産業 :この化合物は、ヌクレオチドベースの製品の製造において、およびさまざまな化学プロセスにおける試薬として使用されます。
科学的研究の応用
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has numerous applications in scientific research, including:
- Biochemistry : It is used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
- Molecular Biology : The compound is essential in studies involving DNA and RNA synthesis, as it is a building block of nucleic acids.
- Medicine : It is used in the development of antiviral drugs and as a diagnostic marker for certain diseases.
- Industry : The compound is utilized in the production of nucleotide-based products and as a reagent in various chemical processes.
作用機序
この化合物は、さまざまな分子標的と経路を通じてその効果を発揮します。
- 酵素反応 :リン酸化および脱リン酸化プロセスに関与するキナーゼやホスファターゼなどの酵素の基質として作用します。
- シグナル伝達 :特に環状アデノシンモノリン酸(cAMP)を含む細胞シグナル伝達経路において役割を果たします。
- エネルギー代謝 :この化合物は、特にATPの形成における細胞内のエネルギー移動プロセスに関与しています。
類似の化合物との比較
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸は、次のような他のヌクレオチドと比較できます。
- アデノシン二リン酸(ADP)
- アデノシン三リン酸(ATP)
- グアノシンモノリン酸(GMP)
- シチジンモノリン酸(CMP)
独自性
[(2R,3S,4R,5R)-5-(2,6-ジオキソ-4,5-ジヒドロ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル二水素リン酸の独自性は、さまざまな生化学的および生理学的プロセスに不可欠なアデノシンのモノリン酸エステルとしての特定の役割にあります。
類似化合物との比較
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other nucleotides such as:
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Guanosine monophosphate (GMP)
- Cytidine monophosphate (CMP)
Uniqueness
The uniqueness of this compound lies in its specific role as a monophosphate ester of adenosine, which is crucial for various biochemical and physiological processes.
特性
分子式 |
C10H15N4O9P |
|---|---|
分子量 |
366.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-7,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,4?,5-,6-,7?,9-/m1/s1 |
InChIキー |
GFIFCCYTLQWQHF-QYQYRGHWSA-N |
異性体SMILES |
C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
正規SMILES |
C1=NC2C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



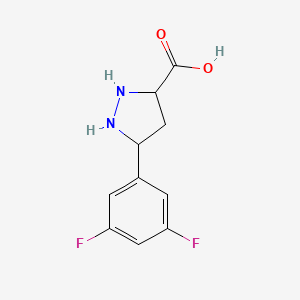
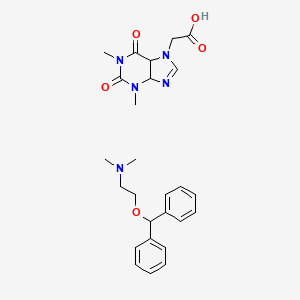

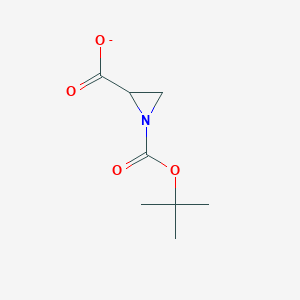


![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
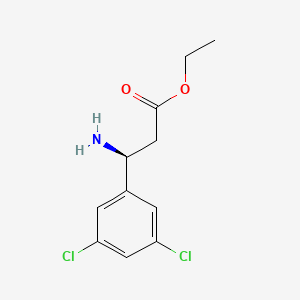
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
